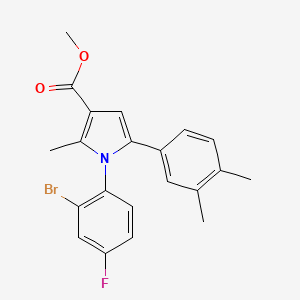

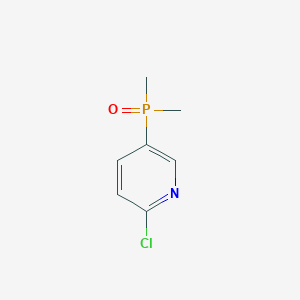

4,7-Dichloro-5-fluoroquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular weight of 4,7-Dichloro-5-fluoroquinazoline is 217.03 . The InChI code is 1S/C8H3Cl2FN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.03 , and a melting point of 117-118 . The compound is stored at a temperature of 4 .科学的研究の応用

Antibacterial Applications

Research on derivatives of quinazoline, a core structure related to 4,7-Dichloro-5-fluoroquinazoline, highlights their potent antibacterial activities. A study by Kuramoto et al. (2003) found that certain derivatives exhibit exceptionally strong antibacterial properties against both Gram-positive and Gram-negative bacteria, outperforming known antibiotics like trovafloxacin in some cases. The structure-activity relationship analysis revealed that specific substituent combinations enhance antibacterial efficacy, attributed to a highly strained conformation induced by steric hindrance, which is crucial for activity (Kuramoto et al., 2003).

Anticancer Applications

The development of novel anticancer agents also employs quinazoline derivatives. Mphahlele et al. (2018) synthesized a series of indole-aminoquinazolines evaluated for their cytotoxicity against various human cancer cell lines. Compounds combining quinazoline and indole moieties showed significant activity, especially against colorectal and hepatocellular carcinoma cells, with some compounds inducing apoptosis and inhibiting epidermal growth factor receptor (EGFR) (Mphahlele et al., 2018).

Neuroprotective Applications

The antidepressant-like effect of quinazoline derivatives was explored by Pesarico et al. (2014), focusing on the role of the monoaminergic system. The study found that 7-fluoro-1,3-diphenylisoquinoline-1-amine, a derivative, exhibited significant antidepressant-like effects in mice, mediated by serotonergic and dopaminergic systems. This suggests potential neuroprotective applications of quinazoline derivatives in treating depression and possibly other neurodegenerative diseases (Pesarico et al., 2014).

作用機序

Target of Action

4,7-Dichloro-5-fluoroquinazoline is a chemical compound that has been identified to interact with several targets. These include the Endothelin Receptor , Histone Methyltransferase , and Protease Activated Receptor (PAR) . Each of these targets plays a crucial role in various biological processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given its multiple targets. These pathways could include those involved in cell signaling , gene expression , and protein activation . The downstream effects of these changes can have significant impacts on cellular function and overall organism health.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be varied, given its multiple targets. For instance, compounds combining quinazoline and indole moieties showed significant activity, especially against colorectal and hepatocellular carcinoma cells, with some compounds inducing apoptosis and inhibiting epidermal growth factor receptor (EGFR).

生化学分析

Biochemical Properties

4,7-Dichloro-5-fluoroquinazoline has been found to interact with several targets including the Endothelin Receptor, Histone Methyltransferase, and Protease Activated Receptor (PAR) . The nature of these interactions is complex and can vary depending on the specific biochemical context.

Cellular Effects

The cellular effects of this compound are diverse. It has been shown to influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of thrombin-induced hepatocellular carcinoma .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical profile. It could interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important areas of study. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

4,7-dichloro-5-fluoroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAHGHOZVDBZMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CN=C2Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

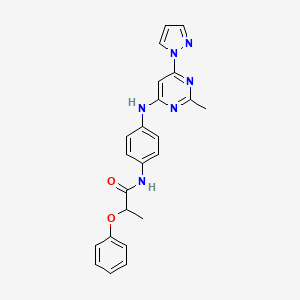

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)

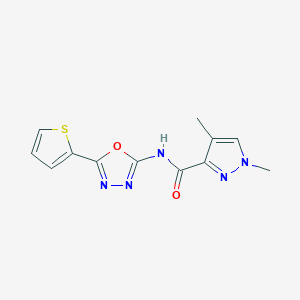

![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)

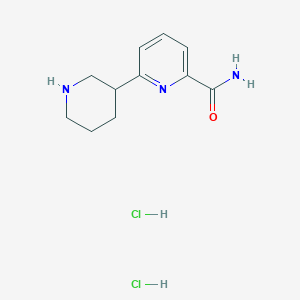

![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)